molecular formula C14H8FNO4 B2553414 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 338778-16-8

7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Cat. No. B2553414
M. Wt: 273.219
InChI Key: MDNKRBLHTVPEHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-chromeno[2,3-b]pyridine derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an intermediate for anticancer drugs. The synthesis involves substitution and hydrolysis steps, resulting in a total yield of 63.69% and the structure was confirmed by 1H NMR and MS spectrum .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid. The structure of its precursor was determined using NMR spectroscopy and X-ray crystallography, revealing a monoclinic space group with specific unit cell dimensions and a calculated density .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, they do provide valuable information on the reactivity of similar fluoro-chromene compounds. For instance, the first paper mentions the use of substitution and hydrolysis reactions in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical properties such as the crystal structure and density of a similar compound are detailed in the second paper, which could provide a comparative basis for understanding the properties of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid . The chemical properties, such as reactivity and potential as an intermediate for drug synthesis, are highlighted in the first paper .

Relevant Case Studies

The third paper discusses novel fluoroquinolone antibacterial agents, which, while not directly related to the compound of interest, showcase the importance of fluoro-substituted compounds in the development of antimicrobial drugs. The study highlights the synthesis of new derivatives and their potent activity against various bacterial strains, including MRSA . This indicates the potential for fluoro-chromeno[2,3-b]pyridine derivatives to be used in similar applications.

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds play a critical role in pharmaceuticals, with their inclusion often enhancing drug properties such as metabolic stability, bioavailability, and binding affinity. A review on fluorine chemistry highlights the precise use of fluorinated pyrimidines in cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, has seen advancements in synthesis methods, including the incorporation of isotopes to study its metabolism and distribution. Beyond inhibiting thymidylate synthase, recent findings implicate roles for RNA modifying enzymes in fluoropyrimidine cytotoxicity, expanding our understanding of their mechanism of action and potentially guiding the development of novel CNS-acting drugs from fluorinated compounds (Gmeiner, 2020).

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, particularly those containing oxygen, nitrogen, and sulfur, are foundational in drug discovery, serving as core structures for a multitude of pharmacological agents. They can influence CNS activities, ranging from antidepressant and anticonvulsant to analgesic effects. The versatility of heterocycles in mimicking biologically relevant motifs makes them indispensable in the search for new CNS medications, suggesting a potential area of application for our compound if it exhibits similar heterocyclic characteristics (Saganuwan, 2017).

Environmental Persistence and Toxicity of Fluorinated Alternatives

The environmental impact of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFASs), has been a growing concern. Research on fluorinated alternatives, such as hexafluoropropylene oxide dimer acid (HFPO-DA) and related compounds, indicates that while they were introduced as less bioaccumulative options, their environmental persistence and potential toxicity remain significant. This underscores the need for careful assessment of new fluorinated chemicals, including their environmental fate and health risks, which could inform the regulatory and safety considerations for the use of complex fluorinated compounds like the one (Wang et al., 2019).

Safety And Hazards

This compound is classified as Combustible Solids under the Storage Class Code 11 . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNKRBLHTVPEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331175
Record name 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

CAS RN

338778-16-8
Record name 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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